Ethenyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a clear liquid that is sparingly soluble in water but soluble in alcohol and ether. This compound has a pleasant odor resembling wintergreen and is used in perfumery and artificial flavors .
Preparation Methods
Chemical Reactions Analysis
Ethenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert it back to salicylic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethenyl 2-hydroxybenzoate has several scientific research applications:
Mechanism of Action
Ethenyl 2-hydroxybenzoate exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets and pathways, including those involved in pain and inflammation. The compound’s analgesic and anti-inflammatory effects are attributed to its ability to inhibit the synthesis of prostaglandins, which are mediators of pain and inflammation .
Comparison with Similar Compounds
Ethenyl 2-hydroxybenzoate is similar to other hydroxybenzoates, such as methyl salicylate and isopropyl salicylate . it is unique in its specific esterification with ethyl alcohol, which gives it distinct properties and applications. Similar compounds include:
Methyl salicylate: Used in topical analgesics and as a flavoring agent.
Isopropyl salicylate: Used in cosmetics and personal care products.
Salicylic acid: Widely used in acne treatment and as a preservative.
This compound stands out due to its specific use in perfumery and its unique odor profile .
Properties
CAS No. |
15656-92-5 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethenyl 2-hydroxybenzoate |
InChI |
InChI=1S/C9H8O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H,1H2 |
InChI Key |
CMXXMZYAYIHTBU-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.